2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
CAS No.: 2034438-50-9
Cat. No.: VC5169538
Molecular Formula: C20H19N5O
Molecular Weight: 345.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034438-50-9 |
|---|---|
| Molecular Formula | C20H19N5O |
| Molecular Weight | 345.406 |
| IUPAC Name | 2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26) |
| Standard InChI Key | BDNVIHNHJWNVPH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Structural Analysis and Molecular Properties
Core Architecture and Functional Groups
The molecule consists of three primary components:
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Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its role in modulating serotonin receptors and intercalating with DNA .
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1,2,3-Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions critical for target binding.
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Acetamide linker: Provides conformational flexibility and enables N-alkylation patterns that influence solubility and bioavailability .
The spatial arrangement of these groups suggests potential interactions with kinase domains (e.g., PKC-θ, VEGFR2) and DNA topoisomerases, as observed in structurally related indole-triazole hybrids .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₆O |
| Molecular Weight | 360.41 g/mol |
| Calculated LogP | 3.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH of indole and acetamide) |
| Hydrogen Bond Acceptors | 5 (Triazole N, carbonyl O) |
These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential .
Synthetic Methodologies and Reaction Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach derived from protocols for analogous indole-triazole hybrids :
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Indole functionalization: Introduction of the acetamide group at the indole N1 position via nucleophilic substitution.
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Triazole installation: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
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Amide coupling: Reaction of the intermediate acyl chloride with a phenyl-ethylamine derivative.
Critical Reaction Steps
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Indole acetylation: Treatment of 1H-indole with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C yields 2-chloro-N-(1H-indol-1-yl)acetamide (78% yield) .
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Triazole formation: Reaction of propargylamine with phenyl azide under CuSO₄/sodium ascorbate conditions generates the 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine intermediate (62% yield).
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Final coupling: EDCI/HOBt-mediated amide bond formation between the acetylated indole and triazole-containing amine completes the synthesis (55% yield) .
Hypothesized Pharmacological Activities
Antimicrobial Effects
The 1,2,3-triazole moiety demonstrates broad-spectrum antimicrobial activity in analogs, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. Mechanistic studies implicate inhibition of fungal lanosterol 14α-demethylase and bacterial DNA gyrase.
Computational ADMET Profiling
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 28.5 nm/s (High absorption) |
| Plasma Protein Binding | 89.3% |
| CYP3A4 Inhibition | Moderate (Ki = 6.7 µM) |
| hERG Inhibition | Low (IC₅₀ > 30 µM) |
| Ames Test Mutagenicity | Negative |
Data generated using SwissADME and ProTox-II platforms indicate favorable pharmacokinetics but potential drug-drug interactions via CYP3A4 .
Challenges and Future Directions
Synthetic Limitations
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Low yields (<60%) in final coupling steps due to steric hindrance from the triazole-phenyl group.
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Epimerization risks during amide formation require chiral HPLC purification .
Research Priorities
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In vitro cytotoxicity screening against NCI-60 cancer cell lines.
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Metabolic stability assays in human liver microsomes.
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X-ray crystallography to validate docking-predicted binding modes.
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